molecular formula C12H17N B6152687 3-(2-ethylphenyl)pyrrolidine CAS No. 1247925-28-5

3-(2-ethylphenyl)pyrrolidine

Cat. No.: B6152687
CAS No.: 1247925-28-5
M. Wt: 175.3
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Description

3-(2-Ethylphenyl)pyrrolidine is a pyrrolidine derivative featuring a saturated five-membered heterocyclic ring with one nitrogen atom, substituted at the 3-position with a 2-ethylphenyl group. Its hydrochloride form (CAS: 2385076-77-5) is commonly utilized to enhance solubility and stability for pharmacological applications .

Preparation Methods

Catalytic Cyclization of Diamines

Nickel-Catalyzed Deamination of Putrescine Derivatives

The nickel-catalyzed cyclization of putrescine (tetramethylenediamine) represents a foundational method for pyrrolidine synthesis. As detailed in , heating putrescine with a supported nickel catalyst (e.g., nickel-kieselguhr) at 100–160°C liberates ammonia, yielding pyrrolidine in 87% efficiency . To adapt this method for 3-(2-ethylphenyl)pyrrolidine, a substituted putrescine precursor bearing the 2-ethylphenyl group at the 3-position is required.

Synthesis of 3-(2-Ethylphenyl)putrescine

Introducing the 2-ethylphenyl group into putrescine necessitates:

  • Mitsunobu Coupling : Reacting 2-ethylphenol with a protected diamine (e.g., N-Boc-1,4-diaminobutane) under Mitsunobu conditions (DIAD, PPh₃) .

  • Deprotection : Removal of the Boc group via trifluoroacetic acid (TFA) yields 3-(2-ethylphenyl)putrescine.

Cyclization and Purification

Heating 3-(2-ethylphenyl)putrescine with nickel-kieselguhr at 120°C for 10 hours induces cyclization. The crude product contains 5–10% pyrroline impurities , necessitating fractional distillation (bp: 98–102°C at 15 mmHg) or catalytic hydrogenation (Pd/C, H₂, 70 atm) to achieve >99% purity .

Challenges :

  • Limited commercial availability of substituted putrescine precursors.

  • Tarry byproduct formation during prolonged reactions .

Photochemical Ring Contraction of Pyridines

Mechanism and Substrate Design

The photo-promoted ring contraction of pyridines with silylboranes, reported in , provides a versatile route to 2-azabicyclo[3.1.0]hex-3-ene intermediates. These intermediates are convertible to pyrrolidines via hydrogenation or functionalization. For this compound, a 3-(2-ethylphenyl)pyridine precursor is synthesized through:

  • Suzuki-Miyaura Coupling : Reacting 3-bromopyridine with 2-ethylphenylboronic acid (Pd(PPh₃)₄, K₂CO₃, dioxane) .

  • Silylborane Addition : Treating 3-(2-ethylphenyl)pyridine with PhMe₂SiBpin under UV light (365 nm) induces ring contraction to form a bicyclic enamine .

Hydrogenation and Functionalization

Hydrogenating the bicyclic intermediate (Pd/C, H₂, 72 hours) saturates the enamine and cyclopropane moieties, yielding this compound . Alternatively, the silyl group can be oxidized to a hydroxyl group (Tamao-Fleming conditions: HF/KF/H₂O₂) for further derivatization.

Advantages :

  • Broad functional group tolerance (alkenes, alkynes, halides) .

  • Scalable to 10 mmol batches without yield loss .

Functionalization of Proline Derivatives

Direct C–H Arylation

Proline serves as a readily available pyrrolidine precursor. Direct C–H arylation at the 3-position is achieved via:

  • Directed ortho-Metalation : Using a directing group (e.g., pivaloyl) to facilitate lithiation at C3 .

  • Cross-Coupling : Reacting the lithiated species with 2-ethylphenyl iodide (Ni(acac)₂, 4,4′-di-tert-butylbipyridine) .

Boc-Protected Proline Route

  • Boc Protection : Treating proline with di-tert-butyl dicarbonate (Boc₂O) in THF/H₂O .

  • Mitsunobu Reaction : Introducing the 2-ethylphenyl group via Mitsunobu conditions (2-ethylphenol, DIAD, PPh₃) .

  • Deprotection : TFA-mediated Boc removal yields this compound.

Yield Comparison :

MethodYield (%)Purity (%)
C–H Arylation5892
Mitsunobu Functionalization7389

Hydrogenation of Pyrrole Precursors

Pyrrole Synthesis and Reduction

3-(2-Ethylphenyl)pyrrole is hydrogenated (Raney Ni, H₂, 120°C) to this compound. The pyrrole precursor is synthesized via:

  • Paal-Knorr Reaction : Condensing 2-ethylphenylacetaldehyde with ammonium acetate .

  • Cross-Coupling : Suzuki-Miyaura coupling of 3-bromopyrrole with 2-ethylphenylboronic acid .

Limitations :

  • Over-hydrogenation risks (e.g., ring-opening).

  • Limited regioselectivity in pyrrole functionalization.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

MethodYield (%)ScalabilityKey Advantage
Nickel-Catalyzed72–87IndustrialHigh purity post-distillation
Photochemical65–83Lab-scaleFunctional diversity
Proline Functionalization58–73Lab-scaleCommercially available starting material
Pyrrole Hydrogenation45–62Pilot-scaleSimple reaction setup

Functional Group Compatibility

  • Photochemical route tolerates esters, halides, and alkynes .

  • Nickel-catalyzed method is sensitive to steric bulk (e.g., 2-ethylphenyl group reduces yield by 15%) .

Chemical Reactions Analysis

3-(2-ethylphenyl)pyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of pyrrolidine derivatives can lead to the formation of pyrrolidin-2-ones . Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(2-ethylphenyl)pyrrolidine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential therapeutic effects, including its use as a stimulant and its impact on various biological pathways. Additionally, it has applications in the industry, particularly in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-(2-ethylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. It is known to affect the central nervous system by acting on neurotransmitter receptors, leading to its stimulating effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with dopamine and serotonin receptors, among others .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

Substituents on the phenyl ring significantly influence electronic, steric, and lipophilic properties:

Compound Name Substituent Molecular Formula Key Properties
3-(2-Ethylphenyl)pyrrolidine HCl 2-Ethylphenyl C₁₂H₁₈ClN Moderate lipophilicity; balanced steric profile
3-(2-Chlorophenyl)pyrrolidine HCl 2-Chlorophenyl C₁₀H₁₁Cl₂N Electron-withdrawing Cl; higher polarity
3-(4-Trifluoromethylphenoxy)pyrrolidine HCl 4-CF₃-phenoxy C₁₁H₁₃ClF₃NO Bulky CF₃ group; enhanced metabolic stability
3-(Pyridin-3-yl)pyrrolidine Pyridin-3-yl C₉H₁₂N₂ Polar pyridine ring; improved water solubility
  • Electron-Withdrawing Groups (e.g., Cl, CF₃): Chlorine and trifluoromethyl groups increase polarity and metabolic stability but may reduce membrane permeability .
  • Lipophilic Groups (e.g., Ethyl): The ethyl group enhances lipophilicity without excessive steric hindrance, favoring CNS penetration .

5-HT1A and SERT Receptor Binding

  • Pyrrolidine-2,5-dione derivatives with aryl substituents exhibit dual affinity for serotonin transporters (SERT) and 5-HT1A receptors. For example, compound 31 (Ki = 3.2 nM for 5-HT1A) outperforms serotonin controls .

Antiviral and Antimicrobial Activity

  • Methylation of pyrrolidine derivatives (e.g., compound 23) enhances antiviral potency (EC₅₀ = 0.4 μM vs. 16 μM for unmethylated analog) .
  • Substituted pyrrolidines with pyridine or fluorophenyl groups demonstrate antimicrobial activity, though this compound’s efficacy remains unstudied .

Pharmacokinetic Considerations

  • Blood-Brain Barrier Penetration: Pyrrolidine derivatives with lipophilic substituents (e.g., ethyl, trifluoromethyl) exhibit improved CNS uptake.
  • Metabolic Stability: Bulky substituents (e.g., CF₃) reduce cytochrome P450 metabolism, while smaller groups (e.g., ethyl) may undergo faster hepatic clearance .

Key Research Findings

SAR Insights:

  • Substituents at the 3-position of pyrrolidine dictate receptor selectivity. For example, 4-chlorophenyl groups optimize MC4R affinity (Ki = 1.0 nM), while ethyl groups may offer a balance between lipophilicity and target engagement .
  • Replacing pyrrolidine with D-proline reduces potency by 9-fold, underscoring the scaffold’s importance .

Clinical Potential: Pyrrolidine derivatives with 2-ethylphenyl groups are unexplored in clinical trials but share structural motifs with MC4R agonists (e.g., Neurocrine Biosciences’ cachexia antagonists) .

Biological Activity

3-(2-Ethylphenyl)pyrrolidine is a compound belonging to the pyrrolidine family, characterized by a five-membered nitrogen-containing ring. Its unique structure, featuring an ethyl group attached to a phenyl ring, contributes to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H17N
  • Molecular Weight : Approximately 175.3 g/mol

The presence of the ethyl group at the second position of the pyrrolidine structure enhances its lipophilicity, which may influence its interaction with biological targets.

Biological Activity Overview

This compound exhibits notable biological activity, particularly in medicinal chemistry. Pyrrolidine derivatives have been studied for their potential roles as therapeutic agents due to their diverse pharmacological effects. The following sections detail specific activities observed in research.

Pharmacological Effects

  • Antimicrobial Activity : Research indicates that pyrrolidine derivatives can inhibit bacterial growth, particularly against multidrug-resistant strains such as Pseudomonas aeruginosa .
  • Anti-inflammatory Properties : Compounds similar to this compound have shown potential in modulating inflammatory pathways, particularly through the inhibition of the NF-κB signaling pathway .
  • Cytotoxic Effects : Some studies suggest that certain pyrrolidine derivatives can induce cytotoxicity in cancer cells, indicating their potential as anticancer agents .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may bind to active sites on enzymes, disrupting their function and leading to therapeutic effects.
  • Receptor Modulation : It can interact with specific receptors involved in signaling pathways, influencing cellular responses and potentially leading to anti-inflammatory effects.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of pyrrolidine derivatives:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityKey Findings
AntimicrobialIdentified as a potential scaffold for inhibitors against Pseudomonas aeruginosa with minimal cytotoxicity.
Anti-inflammatoryDemonstrated modulation of NF-κB signaling in macrophages, suggesting therapeutic potential for inflammatory diseases.
CytotoxicityInduced cell death in various cancer cell lines, highlighting its potential as an anticancer agent.

Synthesis and Applications

The synthesis of this compound can be achieved through various organic reactions, providing flexibility for research applications. Its versatility makes it a valuable compound in drug discovery and development.

Synthetic Routes:

  • One-Pot Reactions : Efficient methods involving multiple reactants have been optimized for higher yields.
  • Functionalization Strategies : Various functional groups can be introduced to modify the compound's properties and enhance its biological activity.

Properties

CAS No.

1247925-28-5

Molecular Formula

C12H17N

Molecular Weight

175.3

Purity

95

Origin of Product

United States

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